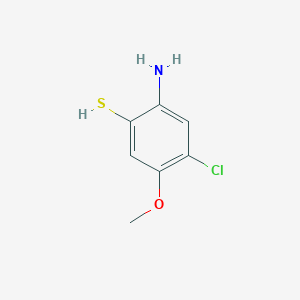
2-Amino-4-chloro-5-methoxybenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-5-methoxybenzene-1-thiol is an aromatic compound with a benzene ring substituted with amino, chloro, methoxy, and thiol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methoxybenzene-1-thiol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For example, starting with 4-chloro-2-methoxyaniline, the thiol group can be introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-chloro-5-methoxybenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-chloro-5-methoxybenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-chloro-5-methoxybenzene-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Amino-4-chloro-5-methoxybenzene-1-thiol is unique due to the presence of both amino and thiol groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
| 80689-23-2 | |
Fórmula molecular |
C7H8ClNOS |
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
2-amino-4-chloro-5-methoxybenzenethiol |
InChI |
InChI=1S/C7H8ClNOS/c1-10-6-3-7(11)5(9)2-4(6)8/h2-3,11H,9H2,1H3 |
Clave InChI |
RNMYPTFMLLSPJI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)


![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/no-structure.png)


